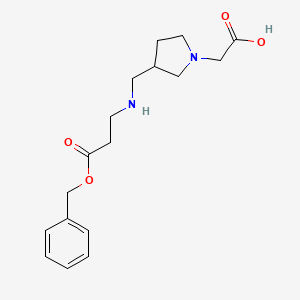
2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with a unique structure that includes a chlorinated pyridine ring and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-chloro-5-methylpyridine with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then oxidized to form the aldehyde group, completing the synthesis of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base.
Major Products Formed:
Oxidation: 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but the presence of the chlorinated pyridine ring and the piperidine moiety often play a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
- 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
- 2-(6-Chloro-5-methylpyridin-3-yl)piperazine-1-carbaldehyde
Comparison: Compared to similar compounds, 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of the piperidine ring, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C12H15ClN2O |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H15ClN2O/c1-9-6-10(7-14-12(9)13)11-4-2-3-5-15(11)8-16/h6-8,11H,2-5H2,1H3 |
Clé InChI |
ZRIKKAMWHLXFOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1Cl)C2CCCCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)


